

(S)-GSK1379725A: A Comparative Guide to its Bromodomain Selectivity Profile

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Compound of Interest

Compound Name: (S)-GSK1379725A

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This guide provides a detailed comparison of the binding selectivity of the BPTF bromodomain inhibitor, **(S)-GSK1379725A**, against other bromodomain families. The information is compiled from published experimental data to offer an objective performance overview.

(S)-GSK1379725A, also known as compound (S)-1, is a selective inhibitor of the Bromodomain and PHD finger-containing transcription factor (BPTF).^{[1][2]} BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and transcriptional regulation. The racemic form of this compound is also referred to as AU1 or rac-1.^[1]

Data Presentation: Quantitative Selectivity Profile

(S)-GSK1379725A has been profiled for its binding affinity against a panel of bromodomains, demonstrating its selectivity for BPTF. The primary experimental method used for this characterization is Protein-observed Fluorine NMR (PrOF NMR).

The table below summarizes the available quantitative data on the binding affinity of **(S)-GSK1379725A** to various bromodomains.

Bromodomain Target	Family	Dissociation Constant (Kd)	Method	Reference
BPTF	V	2.8 μ M	PrOF NMR	[1][2]
BRD4(1)	II (BET)	No significant binding observed	PrOF NMR	[1]
BRDT(1)	II (BET)	No significant binding observed	PrOF NMR	[1]
PCAF	III	No significant binding observed	PrOF NMR	[1]
PfGCN5	III	No significant binding observed	PrOF NMR	[1]

Note: The selectivity profile of **(S)-GSK1379725A** against a comprehensive panel of all bromodomain families is not yet publicly available. The current data focuses on its high selectivity for BPTF over the tested members of the BET and other bromodomain families.

Experimental Protocols

The primary method cited for determining the selectivity profile of **(S)-GSK1379725A** is Protein-observed ^{19}F NMR (PrOF NMR). This technique allows for the direct observation of ligand binding to a fluorine-labeled protein.

Protein-observed ^{19}F NMR (PrOF NMR) Assay

Objective: To determine the binding affinity (Kd) of **(S)-GSK1379725A** to a specific bromodomain.

Principle: Aromatic amino acids (Tryptophan, Tyrosine, or Phenylalanine) within the bromodomain's binding pocket are metabolically labeled with fluorine-containing analogs (e.g., 5-fluorotryptophan). The ^{19}F NMR signal of the labeled protein is monitored upon titration with the ligand. Ligand binding causes a change in the chemical environment of the fluorine label, resulting in a chemical shift perturbation of the ^{19}F signal. By fitting the change in chemical shift as a function of ligand concentration, the dissociation constant (Kd) can be determined.

Methodology:

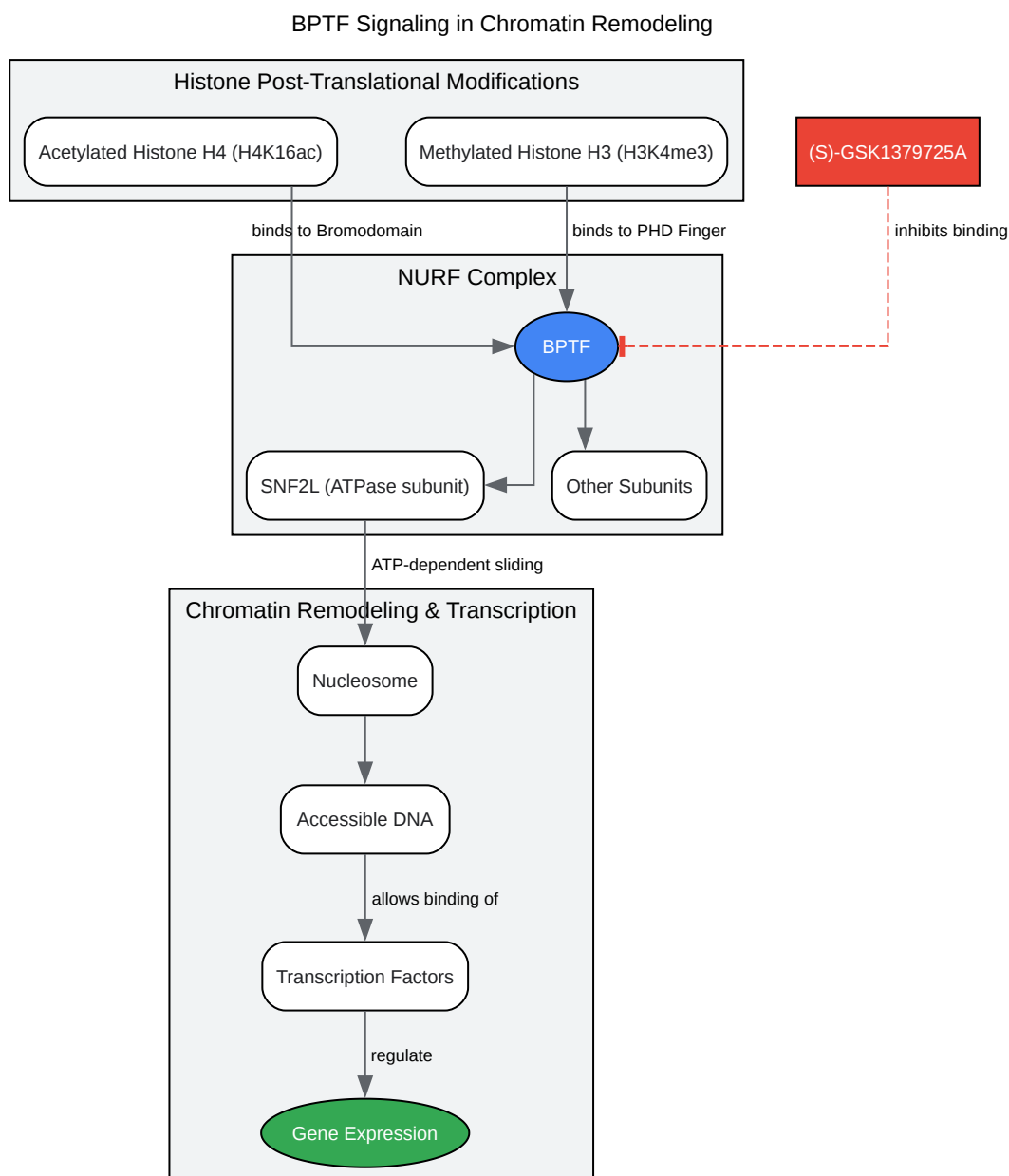
- Protein Expression and Labeling:
 - The gene encoding the bromodomain of interest is expressed in an E. coli expression system.
 - The bacterial growth medium is supplemented with a fluorine-labeled aromatic amino acid (e.g., 5-fluoroindole for 5-fluorotryptophan labeling).
 - The bacteria incorporate the fluorinated amino acid into the protein structure during expression.
 - The labeled protein is then purified to homogeneity.
- NMR Sample Preparation:
 - A solution of the ^{19}F -labeled bromodomain is prepared in a suitable NMR buffer (e.g., 50 mM TRIS, 100 mM NaCl, pH 7.4) with a known concentration (typically in the low μM range).
 - A stock solution of **(S)-GSK1379725A** of known concentration is prepared in a compatible solvent (e.g., DMSO).
- NMR Titration:
 - A series of 1D ^{19}F NMR spectra of the protein solution are acquired.
 - Aliquots of the **(S)-GSK1379725A** stock solution are incrementally added to the protein sample.
 - A 1D ^{19}F NMR spectrum is recorded after each addition, allowing the system to equilibrate.
- Data Analysis:
 - The chemical shift of the ^{19}F resonance is measured at each ligand concentration.

- The change in chemical shift ($\Delta\delta$) is plotted against the molar ratio of ligand to protein.
- The resulting binding isotherm is fitted to a suitable binding equation (e.g., a one-site binding model) to calculate the dissociation constant (K_d).

Signaling Pathway and Experimental Workflow

BPTF Signaling Pathway in Chromatin Remodeling

BPTF is a core component of the NURF complex, which utilizes the energy from ATP hydrolysis to remodel chromatin. The bromodomain of BPTF specifically recognizes acetylated lysine residues on histone tails (primarily H4K16ac), while its PHD finger binds to methylated histone residues (H3K4me3). This dual recognition allows for the targeted recruitment of the NURF complex to specific genomic loci, leading to nucleosome sliding and altered DNA accessibility for transcription factors. This process is crucial for regulating gene expression.



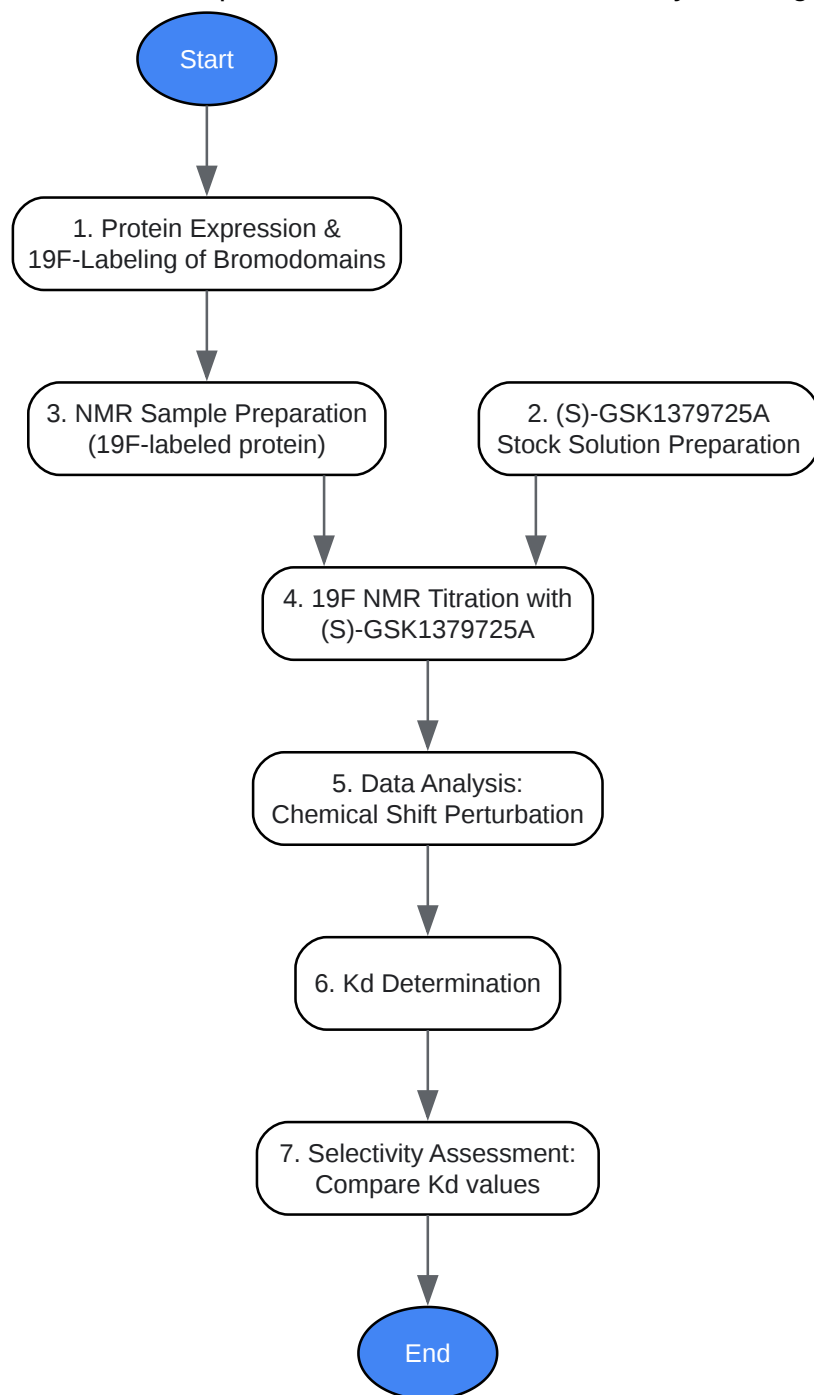
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Caption: BPTF's role in chromatin remodeling and gene expression.

Experimental Workflow for Selectivity Profiling

The logical flow for determining the bromodomain selectivity profile of a compound like **(S)-GSK1379725A** using PrOF NMR is outlined below.

PrOF NMR Experimental Workflow for Selectivity Profiling



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Caption: Workflow for determining bromodomain selectivity via PrOF NMR.

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References

- 1. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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